Chemotype-Class Target Engagement: CTPS1/2 Inhibition vs. USP2 (ML364) and Antibacterial Sulfonamide-Thiazoles
The 2-(alkylsulfonamido)thiazol-4-yl)acetamide chemotype to which CAS 922047-43-6 belongs is a mechanistically distinct, first-in-class CTPS1/2 inhibitor scaffold. In the Novak et al. (2022) optimization study, compounds within this chemotype achieved CTPS1 IC₅₀ values ranging from >10,000 nM (initial HTS hits) to <100 nM (optimized lead compound 27), representing >100-fold potency improvement through iterative SAR [1]. In contrast, the structurally related ML364 (2-(4-methylphenylsulfonamido)-N-(4-phenylthiazol-2-yl)-4-(trifluoromethyl)benzamide; CAS 1991986-30-1) is a selective USP2 inhibitor with IC₅₀ = 1.1 μM (Kd = 5.2 μM) and no reported CTPS activity . The core scaffold difference (acetamide linker at thiazole 4-position vs. benzamide linker at thiazole 2-position) directs target selectivity toward CTPS1/2 vs. USP2 respectively. Additionally, sulfonamide-thiazole hybrids described by Hussein et al. (2020) showed antibacterial and DHFR-inhibitory activity with MIC values against Gram-positive and Gram-negative MDR strains in the 8–128 μg/mL range, representing a third distinct target profile [2].
| Evidence Dimension | Primary molecular target and potency |
|---|---|
| Target Compound Data | CAS 922047-43-6 belongs to 2-(sulfonamido)thiazol-4-yl)acetamide CTPS1/2 inhibitor chemotype; lead compound 27 from same chemotype achieved CTPS1 IC₅₀ < 100 nM (Novak et al., 2022) |
| Comparator Or Baseline | ML364 (CAS 1991986-30-1): USP2 inhibitor, IC₅₀ = 1,100 nM, Kd = 5,200 nM; Thiazole-sulfonamide DHFR/antibacterial hybrids (Hussein et al., 2020): MIC 8–128 μg/mL |
| Quantified Difference | Divergent primary targets: CTPS1/2 (nucleotide synthesis) vs. USP2 (deubiquitination) vs. DHFR (folate metabolism) vs. carbonic anhydrase; potency differences span ~10- to >100-fold depending on comparator chemotype |
| Conditions | CTPS1: enzymatic assay (Novak et al. 2022); USP2: enzymatic assay (ML364, Kd by SPR); DHFR: MDR bacterial strains (Hussein et al. 2020) |
Why This Matters
This matters for scientific selection because the target engagement profile determines the relevant disease model; CTPS1/2 inhibition is validated for lymphocyte-driven proliferative and inflammatory disorders (Martin et al., Nature 2014), distinct from the oncology applications of USP2 or the anti-infective applications of DHFR inhibitors, making cross-chemotype substitution scientifically invalid.
- [1] Novak, A.; et al. Discovery and Optimization of Potent and Orally Available CTP Synthetase Inhibitors. J. Med. Chem. 2022, 65 (23), 15679–15705. DOI: 10.1021/acs.jmedchem.2c01446. View Source
- [2] Hussein, E. M.; Al-Rooqi, M. M.; Elkhawaga, A. A.; Ahmed, S. A. Tailoring of Novel Biologically Active Molecules Based on N⁴-Substituted Sulfonamides Bearing Thiazole Moiety. Arab. J. Chem. 2020, 13 (5), 5345–5362. DOI: 10.1016/j.arabjc.2020.03.014. View Source
